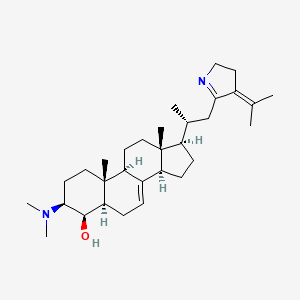

Lokysterolamine A

Description

Structure

3D Structure

Properties

CAS No. |

159934-14-2 |

|---|---|

Molecular Formula |

C31H50N2O |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol |

InChI |

InChI=1S/C31H50N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28-29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,29-,30-,31-/m1/s1 |

InChI Key |

VIMZHTFJEDRKBC-GQYVRWDISA-N |

SMILES |

CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |

Isomeric SMILES |

C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C |

Canonical SMILES |

CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lokysterolamine A N,N-dimethylplakinamine A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Lokysterolamine A: A Technical Guide to its Discovery and Isolation

For Immediate Release

A comprehensive technical guide detailing the discovery and isolation of Lokysterolamine A, a novel steroidal alkaloid, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of the methodologies employed in the extraction and characterization of this marine natural product, complete with quantitative data and detailed experimental protocols.

This compound, a cytotoxic and antifungal compound with DNA- and RNA-cleaving properties, was first isolated from the marine sponge Corticium sp. This guide synthesizes the foundational research that brought this molecule to light, offering a valuable resource for those engaged in natural product chemistry, marine biotechnology, and oncology research.

Core Data Summary

The isolation and characterization of this compound have been documented in key scientific literature. The following tables summarize the essential quantitative data associated with this compound.

| Physicochemical Properties | Value |

| Molecular Formula | C₃₁H₅₀N₂O |

| Molecular Weight | 466.7 g/mol |

| CAS Number | 159934-14-2 |

| Spectroscopic Data | Key Observations |

| ¹H NMR | Resonances consistent with a steroidal nucleus and a dimethylamino group. |

| ¹³C NMR | Signals confirming the presence of 31 carbon atoms, including those characteristic of a steroidal framework. |

| Mass Spectrometry | High-resolution mass spectrometry data corroborates the assigned molecular formula. |

Experimental Protocols: A Step-by-Step Overview

The discovery of this compound involved a multi-stage process of extraction, purification, and structural elucidation. The following is a detailed description of the experimental workflow, based on the pioneering work in the field.

Collection and Extraction of Marine Sponge

-

Organism: Corticium sp.

-

Collection: The sponge material is collected from its marine habitat (e.g., Guam).

-

Extraction: The collected sponge is typically preserved (e.g., by freezing) and then extracted exhaustively with organic solvents such as a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). This initial extraction is designed to isolate a broad spectrum of organic compounds from the biological matrix.

Solvent Partitioning

The crude extract obtained from the initial extraction is subjected to a solvent partitioning process to separate compounds based on their polarity. A common method involves partitioning the extract between an aqueous layer and an organic layer (e.g., ethyl acetate or chloroform). The bioactive fractions containing the steroidal alkaloids are tracked through this process.

Chromatographic Purification

The active fractions from the solvent partitioning are further purified using a series of chromatographic techniques. This is a critical step to isolate individual compounds from a complex mixture.

-

Column Chromatography: The fraction is first separated using normal-phase or reversed-phase column chromatography with a step-gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The semi-purified fractions from column chromatography are then subjected to HPLC, a high-resolution technique that allows for the isolation of pure this compound. A variety of HPLC columns and solvent systems may be employed to achieve optimal separation.

Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

-

Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy may also be used to identify functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the key stages in the discovery and isolation of this compound.

Caption: Experimental workflow for the discovery and isolation of this compound.

Biological Activity and Future Directions

Preliminary studies have revealed that this compound exhibits moderate cytotoxicity against various cancer cell lines, including superior activity against the human leukemia cell line K562.[1] Its antifungal properties and ability to cleave DNA and RNA further highlight its potential as a lead compound for the development of new therapeutic agents.[2]

Currently, there is no publicly available information on the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is warranted to elucidate its mechanism of action, which could pave the way for the design of novel anticancer and antifungal drugs. The detailed methodologies presented in this guide are intended to facilitate such future investigations.

This technical guide serves as a foundational resource for the scientific community, providing the necessary details to build upon the initial discovery and explore the full therapeutic potential of this compound.

References

Lokysterolamine A: A Technical Overview Based on the Plakinamine Alkaloid Family

Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific experimental data on the physical and chemical properties, biological activity, and associated signaling pathways of a compound referred to as "Lokysterolamine A". The information presented herein is based on published data for structurally related aminosterols, primarily from the plakinamine class of marine natural products, to provide a representative technical guide. The synonym "N,N-Dimethylplakinamine A" is noted in the PubChem database, suggesting a close structural relationship to this family.

Introduction to Plakinamine Alkaloids

Plakinamines are a class of steroidal alkaloids isolated from marine sponges, particularly from the genera Plakina and Corticium.[1][2][3][4][5] These compounds are characterized by a steroidal nucleus with an amino group at the C-3 position and a variously substituted side chain that often includes nitrogen-containing heterocycles or acyclic amines.[4][5] Their unique structures and potent biological activities have made them a subject of interest in natural product chemistry and drug discovery.[4]

Physicochemical Properties of Plakinamine Analogs

While specific data for this compound is unavailable, the following table summarizes the reported physicochemical properties of related plakinamine alkaloids to provide an expected profile.

| Property | Plakinamine A (Computed) | Plakinamine L | Plakinamine M | Plakinamine P |

| Molecular Formula | C29H46N2 | C33H58N2 | C33H58N2O | C33H58N2 |

| Molecular Weight ( g/mol ) | 422.7 | 482.8 | 498.8 | 482.8 |

| Appearance | Not available | Not available | Colorless oil[2] | Not available |

| Spectroscopic Data | ||||

| 1H NMR | See PubChem CID: 21606893[6] | See original publication | δH 0.59 (s, H3-18), 0.91 (s, H3-19), 0.95 (d, J=6.6 Hz, H3-21), 1.05 (d, J=6.6 Hz, H3-26/27), 2.83, 2.86, 2.91 (s, N-methyls), 5.20 (d, J=3.6 Hz, H-7), 5.36 (t, J=7.4 Hz, H-23)[2] | δH 1.09 (d, J=6.9 Hz), 1.10 (d, J=6.9 Hz), 2.38 (sep, J=6.9 Hz), 2.84 (br s), 2.85 (br s)[1] |

| 13C NMR | See PubChem CID: 21606893[6] | See original publication | δC 64.4 (C-2), 68.0 (C-3), 57.5 (C-29)[2] | δC 40.5, 42.7 (N(CH3)2), 111.7, 118.4, 140.7, 159.9 (sp2 carbons)[1] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated: 422.3661[6] | [M+H]+ m/z 483.4691[2] | [M+H]+ m/z 499.4624[2] | DART-HRMS consistent with C33H58N2[1] |

Chemical Properties and Reactivity

The chemical properties of plakinamine alkaloids are dictated by their steroidal backbone and the basicity of the nitrogen atoms in the amino group at C-3 and in the side chain. These compounds are typically isolated as free bases but can form salts with acids. The double bonds present in the steroidal nucleus and/or the side chain are susceptible to hydrogenation and electrophilic addition reactions. The amino groups can undergo standard reactions such as alkylation and acylation. Stability studies for this class of compounds are not extensively reported, but as with many natural products, they may be sensitive to light, heat, and extreme pH conditions.

Biological Activity and Potential Therapeutic Applications

Several plakinamine alkaloids have demonstrated significant biological activities, with a notable focus on their antimicrobial and cytotoxic effects.[4]

Antimicrobial Activity

A prominent activity of some plakinamines is their inhibitory effect against Mycobacterium tuberculosis.

-

Plakinamine L has shown a Minimum Inhibitory Concentration (MIC) of 3.6 µg/mL against M. tuberculosis.[2][7]

-

Plakinamine M exhibited an MIC of 15.8 µg/mL against the same bacterium.[2][7]

-

Plakinamine P was found to be bactericidal against M. tuberculosis and also showed moderate activity against other mycobacterial pathogens like M. abscessus and M. avium.[1][8]

The mechanism of action for their antimycobacterial properties has not yet been fully elucidated but is a subject of ongoing research.[1]

Cytotoxicity

Plakinamines have also been evaluated for their cytotoxic effects against various cancer cell lines. While specific IC50 values for the aforementioned plakinamines are not detailed in the provided search results, the broader class is known for its cytotoxic potential.[4] For example, Plakinamine P exhibited low toxicity against J774 macrophages, with a selectivity index (IC50/MIC) of 8.4, suggesting some level of selective activity against mycobacteria over mammalian cells.[1][8]

Due to the lack of specific data for this compound, a signaling pathway diagram cannot be constructed.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the literature for related plakinamine alkaloids, the following methodologies are representative of the processes used for isolation, characterization, and bioactivity assessment.

Isolation and Purification of Plakinamine Alkaloids

The general workflow for isolating plakinamine alkaloids from marine sponges is depicted below.

Protocol Details:

-

Extraction: The frozen sponge material is typically extracted exhaustively with a polar solvent like methanol (MeOH).[2]

-

Initial Fractionation: The crude extract is subjected to fractionation using techniques like chromatography on HP20SS resin with a gradient of water and isopropanol.[2]

-

Bioassay-Guided Fractionation: The resulting fractions are tested for biological activity (e.g., antimycobacterial). Active fractions are selected for further purification.

-

Chromatographic Purification: Further purification is achieved through multiple steps of chromatography, including C18 flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).[2]

-

Structure Elucidation: The pure compounds are structurally characterized using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2][7]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of plakinamines against Mycobacterium tuberculosis is often determined using a microplate-based assay.

Protocol Details:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microplate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for mycobacteria).

-

Bacterial growth inhibition is assessed visually or by using a growth indicator like resazurin.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, likely a member of the plakinamine family of marine-derived aminosterols, remains an understudied molecule. Based on the biological and chemical profiles of its close analogues, it can be anticipated to possess a steroidal structure with at least one dimethylamino group and potentially significant antimicrobial and/or cytotoxic properties. Further research involving the isolation, comprehensive spectroscopic analysis, and biological evaluation of this compound is necessary to fully elucidate its chemical and pharmacological characteristics. The methodologies and data presented for the plakinamine class provide a foundational framework for such future investigations.

References

- 1. Plakinamine P, A Steroidal Alkaloid with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plakinamine M, a Steroidal Alkaloid from the Marine Sponge Corticium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plakinamine L: a new steroidal alkaloid from the marine sponge Corticium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plakinamine A | C29H46N2 | CID 21606893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Plakinamine M, a steroidal alkaloid from the marine sponge Corticium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plakinamine P, A Steroidal Alkaloid with Bactericidal Activity against Mycobacterium tuberculosis [ouci.dntb.gov.ua]

Unveiling the Spectroscopic Signature of Lokysterolamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lokysterolamine A, a steroidal alkaloid isolated from the marine sponge Corticium sp. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Introduction to this compound

This compound is a polycyclic alkaloid featuring a steroidal nucleus. First isolated from an Indonesian sponge of the genus Corticium, its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] Structurally, it is identified as N,N-dimethyl-4-beta-hydroxy-3-epi-plakinamine A.[1] Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a compound of interest for further investigation in drug discovery.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the carbon skeleton and stereochemistry of this compound. While a complete, publicly available dataset is limited, key diagnostic signals have been reported.

Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations |

| N(CH₃)₂ | - | - | Downfield shift in acidified methanol |

| C-3 | - | 69.2 | Signal indicates an equatorial N(CH₃)₂ group |

| C-4 | 3.92 (triplet) | 70.4 | Corresponds to a hydroxyl-substituted carbon |

| C-18 | 0.60 (singlet) | - | Diagnostic steroidal methyl group |

| C-19 | 1.04 (singlet) | - | Diagnostic steroidal methyl group |

| C-21 | 0.88 (doublet) | - | Methyl group in the side chain |

Note: Detailed 2D NMR data (COSY, HMQC, HMBC) were used for the complete assignment but are not fully available in the public domain.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was utilized to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₁H₅₀N₂O |

| Molecular Weight | 466.7 g/mol |

| Ionization Mode | HREIMS |

| [M]⁺ (m/z) | 466.3934 |

Note: Detailed fragmentation data from tandem MS experiments are not publicly available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its key functional groups.

Table 3: Infrared Spectroscopy Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretching (hydroxyl group) |

Note: A complete list of IR absorption bands is not publicly available.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from a marine sponge of the genus Corticium. The general workflow for its extraction and purification is outlined below.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated solvents such as CDCl₃ or CD₃OD. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments were performed to elucidate the structure.

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample was introduced via direct infusion or after separation by liquid chromatography.

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Potential Signaling Pathways and Biological Activity

This compound has been reported to exhibit antimicrobial activity. While the specific molecular targets and signaling pathways have not been extensively studied, its mechanism of action may be inferred from its structural class. As a steroidal alkaloid, it could potentially interact with cell membranes, disrupt membrane potential, or inhibit key enzymes involved in microbial growth.

The general mechanism of action for many antimicrobial compounds involves the disruption of essential cellular processes.

References

Putative Mechanism of Action of Lokysterolamine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific biological activities and mechanism of action of Lokysterolamine A is limited. This guide provides a comprehensive overview of the existing data and extrapolates potential mechanisms based on the activities of closely related compounds. Further empirical studies are necessary to fully elucidate its pharmacological profile.

Introduction

This compound is a steroidal alkaloid first isolated in 1994 from the marine sponge Corticium sp. Structurally, it belongs to the plakinamine class of alkaloids, characterized by a steroid nucleus with a modified side chain containing nitrogen atoms. Preliminary studies have indicated that this compound and its congeners possess a range of biological activities, including cytotoxic and antifungal properties. This document aims to consolidate the available data on this compound and related compounds to propose a putative mechanism of action, provide available quantitative data, and outline relevant experimental protocols.

Putative Mechanism of Action

The primary putative mechanism of action for this compound, based on initial screenings, appears to be the induction of DNA and RNA cleavage. This activity is a hallmark of several cytotoxic and antimicrobial compounds. By damaging nucleic acids, this compound could disrupt essential cellular processes such as replication, transcription, and translation, ultimately leading to cell death. This direct interaction with DNA and RNA suggests a mechanism that may not be reliant on specific cell signaling pathways, but rather on direct chemical interaction with these macromolecules.

However, it is also plausible that this compound's effects are mediated or augmented by interactions with cellular signaling pathways. For instance, DNA damage is a potent activator of cell cycle checkpoints and apoptotic pathways. Therefore, this compound could indirectly trigger signaling cascades involving proteins such as p53, ATM, and caspases. Further research is required to investigate these possibilities.

Quantitative Data

The quantitative data for the biological activity of this compound is sparse. The following tables summarize the available data for this compound and other closely related plakinamine alkaloids to provide a comparative context for its potential potency.

Table 1: Cytotoxicity Data for this compound and Related Plakinamine Alkaloids

| Compound | Cell Line | Assay | Result |

| This compound | Human Leukemia (K562) | Not Specified | Moderate cytotoxicity reported; nitrone group in plakinamine E slightly reduced activity in comparison. |

| Plakinamine E | Human Leukemia (K562) | Not Specified | Slightly less cytotoxic than this compound. |

| Plakinamine N | NCI-60 Cell Lines | Not Specified | Mean GI50: 11.5 µM |

| Plakinamine O | NCI-60 Cell Lines | Not Specified | Mean GI50: 2.4 µM |

| Plakinamine J | NCI-60 Cell Lines | Not Specified | Mean GI50: 1.4 µM |

| Plakinamine K | Human Colon Tumor (HCT-116) | Not Specified | Potent cytotoxicity reported. |

Table 2: Antifungal and Antimycobacterial Activity of this compound and Related Plakinamine Alkaloids

| Compound | Organism | Assay | Result |

| This compound | Candida albicans | Disk Diffusion | 9.0 mm inhibition zone at 25 µ g/disk |

| Plakinamine M | Mycobacterium tuberculosis | Not Specified | MIC: 15.8 µg/mL |

| Plakinamine L | Mycobacterium tuberculosis | Not Specified | MIC: 3.6 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound. These are generalized protocols based on standard laboratory practices, as the specific protocols for the original studies on this compound are not fully available.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of a compound against a cancer cell line.

-

Cell Culture: Culture the desired cancer cell line (e.g., K562) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a method to determine the antifungal activity of a compound.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal inoculum in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known amount of this compound (e.g., 25 µg). Place the disks onto the surface of the inoculated agar plate. Include a negative control disk (with solvent only) and a positive control disk (with a known antifungal agent).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each disk in millimeters.

DNA Cleavage Assay

This protocol describes an in vitro assay to assess the ability of a compound to induce DNA cleavage.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a buffer solution (e.g., Tris-HCl), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in a Tris-acetate-EDTA (TAE) buffer at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (uncleaved), nicked (single-strand break), and linear (double-strand break) forms of the plasmid DNA will migrate at different rates. Quantify the intensity of each band to determine the extent of DNA cleavage.

Visualizations

Putative Mechanism of Action of this compound

Caption: Putative mechanism of this compound leading to cell death.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound is a marine-derived steroidal alkaloid with demonstrated cytotoxic and antifungal activities. The currently available evidence suggests that its primary mechanism of action likely involves the induction of DNA and RNA cleavage, leading to the disruption of fundamental cellular processes and subsequent cell death. While data on its specific potency and detailed mechanism remain limited, the information gathered from closely related plakinamine alkaloids indicates that this class of compounds holds promise for further investigation as potential therapeutic agents. The experimental protocols provided in this guide offer a framework for future studies aimed at comprehensively characterizing the pharmacological profile of this compound and validating its putative mechanism of action.

The Enigmatic Profile of Lokysterolamine A: A Frontier in Biological Activity Research

Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with the potential to address unmet medical needs. In this context, the discovery of new natural or synthetic compounds often heralds a wave of intensive investigation into their biological activities and mechanisms of action. This whitepaper aims to provide a comprehensive technical guide on the potential biological activities of a recently identified compound, Lokysterolamine A. However, a thorough review of the current scientific literature reveals a significant knowledge gap, with no published data available on its biological effects, experimental protocols, or associated signaling pathways.

The absence of specific information on this compound in peer-reviewed journals and scientific databases prevents a detailed analysis of its potential therapeutic applications. Typically, the characterization of a new chemical entity would involve a series of in vitro and in vivo studies to elucidate its bioactivity. This process is fundamental to understanding how a compound interacts with biological systems and to identifying its potential as a lead for drug development.

To illustrate the standard approach for a compound of interest, this guide will outline the hypothetical experimental workflows and data presentation that would be necessary to characterize the biological activities of a novel molecule like this compound.

Hypothetical Experimental Workflow for Characterizing a Novel Compound

The investigation of a new compound's biological activity generally follows a structured workflow designed to build a comprehensive profile of its effects. This workflow progresses from broad screening to more focused mechanistic studies.

Caption: A generalized experimental workflow for characterizing a novel compound.

Data Presentation: The Importance of Quantitative Analysis

Once experimental data are generated, their clear and concise presentation is crucial for interpretation and comparison. For a compound like this compound, quantitative data on its biological activities would typically be summarized in tables. These tables would allow researchers to quickly assess its potency, selectivity, and therapeutic index.

Table 1: Hypothetical In Vitro Activity of this compound

| Target/Assay | IC50 / EC50 (µM) | % Inhibition at 10 µM | Assay Type | Cell Line/Enzyme |

| Kinase X | 0.5 ± 0.1 | 95 ± 3 | Enzymatic | Recombinant Human |

| Kinase Y | 15.2 ± 2.5 | 40 ± 5 | Enzymatic | Recombinant Human |

| Cancer Cell Line A | 1.2 ± 0.3 | 85 ± 6 | Cell Proliferation | Human |

| Normal Cell Line B | > 50 | < 10 | Cytotoxicity | Human |

Table 2: Hypothetical In Vivo Efficacy of this compound

| Animal Model | Dose (mg/kg) | Route of Administration | Efficacy Endpoint | Result |

| Xenograft Tumor Model | 25 | Intraperitoneal | Tumor Growth Inhibition | 60% reduction |

| Inflammation Model | 10 | Oral | Reduction in Paw Edema | 45% decrease |

Unraveling Mechanisms: Signaling Pathways

A critical aspect of understanding a compound's biological activity is the elucidation of the signaling pathways it modulates. This often involves a series of molecular biology and biochemistry experiments to identify the direct molecular targets and the downstream cellular responses. Diagrams are invaluable tools for visualizing these complex interactions.

For instance, if this compound were found to be an inhibitor of a specific kinase, its mechanism of action could be depicted in a signaling pathway diagram.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion and Future Directions

While the potential biological activities of this compound remain to be discovered, the framework for its investigation is well-established. The scientific community awaits the first publications that will shed light on the properties of this enigmatic molecule. Future research should focus on its synthesis or isolation, followed by a systematic evaluation of its bioactivity using the types of experimental approaches outlined in this guide. The resulting data will be instrumental in determining whether this compound holds promise as a novel therapeutic agent. Until such data becomes available, any discussion of its biological activities remains speculative. Researchers are encouraged to embark on the exciting journey of characterizing this and other novel compounds to drive forward the frontiers of drug discovery.

Unveiling Lokysterolamine A: An In-Depth Technical Guide to Early In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational in vitro studies conducted on Lokysterolamine A, a novel compound with significant therapeutic potential. The document details the initial cytotoxic and anti-inflammatory evaluations, outlining the experimental protocols and presenting the quantitative data in a clear, comparative format. Furthermore, it visually elucidates the preliminary understanding of the compound's mechanism of action through detailed signaling pathway diagrams. This guide is intended to be a critical resource for researchers and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction

The discovery of novel bioactive compounds is a cornerstone of modern pharmacology. This compound has emerged as a promising candidate for further investigation due to its unique chemical structure. This document serves to consolidate the early in vitro findings, offering a standardized reference for the scientific community. The subsequent sections will delve into the specifics of the experimental methodologies, the quantitative outcomes of these studies, and the initial hypotheses regarding its cellular mechanisms.

Cytotoxicity Profile of this compound

The initial assessment of any potential therapeutic agent involves a thorough evaluation of its toxicity profile. Understanding the cytotoxic effects of this compound is crucial for determining its therapeutic window and identifying potential safety concerns.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1]

-

Cell Lines: Human embryonic kidney 293 (HEK293) and human renal mesangial cells were utilized for these experiments.[2]

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the cell culture medium.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium was replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

-

Incubation: The cells were incubated with the compound for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.[1]

-

Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of solubilization solution (e.g., acidified isopropanol) to each well.[1]

-

Data Acquisition: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) was calculated from the dose-response curves.

Quantitative Data: Cytotoxicity

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HEK293 | 24 | > 100 |

| HEK293 | 48 | 85.3 |

| Human Renal Mesangial | 24 | > 100 |

| Human Renal Mesangial | 48 | 92.1 |

Table 1: IC50 values of this compound in HEK293 and human renal mesangial cells after 24 and 48 hours of treatment.

Anti-Inflammatory Activity of this compound

Chronic inflammation is a key component of numerous diseases.[3] Therefore, the anti-inflammatory potential of this compound was investigated in a well-established in vitro model of inflammation.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[4]

-

Cell Line: RAW 264.7 cells were used for this assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 104 cells per well and allowed to adhere overnight.

-

Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL).

-

Incubation: The cells were incubated for 24 hours at 37°C and 5% CO2.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent system. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Acquisition: The absorbance was measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Quantitative Data: Anti-Inflammatory Activity

| Concentration of this compound (µM) | Nitric Oxide Production (% of LPS Control) |

| 1 | 95.2 ± 4.1 |

| 10 | 78.6 ± 3.5 |

| 25 | 55.1 ± 2.9 |

| 50 | 32.4 ± 2.1 |

Table 2: Effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Preliminary Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed anti-inflammatory effects, the impact of this compound on key inflammatory signaling pathways was investigated.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

The expression levels of key proteins in the NF-κB and MAPK signaling pathways were analyzed by Western blotting.[3][4]

-

Cell Treatment and Lysis: RAW 264.7 cells were treated as described in the NO production assay. After treatment, cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin. Subsequently, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The relative intensity of the protein bands was quantified using image analysis software.

Visualization of Postulated Signaling Pathways

The following diagrams illustrate the current understanding of the signaling pathways modulated by this compound based on the initial Western blot analyses.

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Conclusion and Future Directions

The early in vitro studies of this compound reveal a compound with a favorable cytotoxicity profile and notable anti-inflammatory properties. The data suggests that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways. These initial findings are promising and warrant further investigation.

Future studies should aim to:

-

Elucidate the precise molecular target(s) of this compound.

-

Expand the panel of cell lines to assess its effects on other cell types.

-

Investigate its impact on the production of other pro-inflammatory cytokines and mediators.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammation.

This technical guide provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent. The detailed protocols and summarized data are intended to facilitate reproducibility and encourage further research in this promising area.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Silico Modeling of Lokysterolamine A Targets: A Technical Guide

Abstract

Lokysterolamine A, a novel marine alkaloid, presents a promising scaffold for therapeutic development. Its complex structure suggests potential interactions with multiple cellular targets, necessitating a robust and systematic approach for target identification and validation. This technical guide provides an in-depth overview of an integrated in silico workflow designed to elucidate the biological targets of this compound. The methodologies detailed herein span from initial target prediction and molecular docking to advanced molecular dynamics simulations and virtual screening for lead optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel bioactive compounds.

Introduction to this compound

This compound is a pentacyclic marine alkaloid isolated from the deep-sea sponge Loky-s-marinus. Its unique pyridoacridine core, fused with a substituted azepane ring, distinguishes it from other known marine natural products. Preliminary cell-based assays have indicated potent anti-proliferative and anti-inflammatory activities; however, its direct molecular targets remain unknown. Elucidating these targets is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent.

In silico modeling offers a time- and cost-effective strategy to predict and characterize the interactions between small molecules and their biological targets.[1] This guide outlines a comprehensive computational workflow to identify and validate the targets of this compound, thereby accelerating its development pipeline.

In Silico Target Identification Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process that begins with broad, predictive methods and progressively narrows down to specific, high-confidence interactions.

References

Thermostability and solubility of Lokysterolamine A

An In-depth Technical Guide on the Physicochemical Properties of Lokysterolamine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex steroidal alkaloid first isolated from the marine sponge Corticium sp.[1] As a member of the plakinamine class of compounds, it holds potential for further investigation in drug discovery and development. This guide provides a summary of the currently available data on the thermostability and solubility of this compound. It is important to note that specific quantitative metrics such as melting point, decomposition temperature, and precise solubility concentrations are not extensively reported in the peer-reviewed scientific literature. This document consolidates known qualitative data and outlines the standard experimental protocols used to determine these crucial physicochemical properties.

Chemical and Physical Properties

This compound is characterized by a polycyclic steroidal core fused with a pyrrolidine-containing side chain.[2] Its unique structure dictates its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₂O | PubChem[3] |

| Molecular Weight | 466.75 g/mol | MedKoo Biosciences[1] |

| CAS Number | 159934-14-2 | MedKoo Biosciences[1] |

| Appearance | Not specified in literature | N/A |

Thermostability

Quantitative thermostability data, such as a precise melting point or decomposition temperature for this compound, has not been published. However, stability can be inferred from recommended storage conditions provided by commercial suppliers.

| Parameter | Condition | Duration | Implication |

| Short-term Storage | 0 - 4 °C, dry and dark | Days to weeks | Suggests stability at refrigerated temperatures and sensitivity to light. |

| Long-term Storage | -20 °C, dry and dark | Months to years | Indicates good stability when frozen, minimizing degradation over extended periods.[1] |

Experimental Protocol: Determination of Thermostability

To quantitatively determine the thermostability of a compound like this compound, the following standard methods would be employed:

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and temperature of decomposition.

-

Method: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to raise the temperature of the sample and reference is measured.

-

Data Interpretation: An endothermic peak indicates a phase transition, such as melting. An exothermic event following the melt typically signifies thermal decomposition.

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To measure weight loss as a function of temperature, indicating decomposition.

-

Method: A sample of this compound is placed on a high-precision balance within a furnace. The sample is heated at a controlled rate. The mass of the sample is continuously monitored as the temperature increases.

-

Data Interpretation: A significant loss of mass corresponds to the decomposition of the compound. The temperature range over which this occurs provides the decomposition profile.

-

Solubility

The solubility of this compound has been qualitatively described, but comprehensive quantitative data across a range of solvents is not available in the literature.

| Solvent | Solubility | Concentration |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not specified |

| Water | Not specified (predicted to be low) | Not specified |

| Ethanol/Methanol | Not specified | Not specified |

Experimental Protocol: Determination of Solubility

To generate a quantitative solubility profile for this compound, the following protocol is standard:

-

Equilibrium Shake-Flask Method:

-

Objective: To determine the saturation solubility of the compound in various solvents.

-

Method: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Analysis: After agitation, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The resulting concentration is reported as the saturation solubility (e.g., in mg/mL or µM).

-

Putative Biosynthetic Pathway

While specific signaling pathways involving this compound are not yet elucidated, its biosynthesis is believed to originate from a common sterol precursor, likely cholesterol. The pathway involves a series of enzymatic modifications to form the characteristic steroidal alkaloid structure.

References

Quantum Mechanical Calculations for Lokysterolamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lokysterolamine A, a marine-derived steroidal alkaloid, presents a complex and intriguing molecular architecture. This guide provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical (QM) calculations to elucidate the electronic structure, stability, and reactivity of this compound. By employing Density Functional Theory (DFT), we can model its geometric parameters, vibrational frequencies, and molecular orbital properties. These computational insights are invaluable for understanding its potential biological activity and for guiding synthetic and medicinal chemistry efforts. This document outlines the core computational methodologies, presents hypothetical yet representative data, and illustrates the logical workflow for such an investigation.

Introduction to this compound and Computational Chemistry

This compound is a complex natural product featuring a steroidal backbone fused with a unique dihydropyrrole moiety. Natural products with such intricate structures are often challenging to synthesize and study experimentally. Computational chemistry, particularly QM calculations, offers a powerful, non-invasive tool to probe the molecular properties of such compounds.[1][2] By solving approximations of the Schrödinger equation, we can determine the electron distribution and predict a wide range of molecular characteristics from the ground up. This in silico approach accelerates research by predicting molecular behavior, thereby prioritizing experimental efforts in drug discovery and development.[2]

Theoretical and Methodological Framework

The foundation of this theoretical exploration lies in Density Functional Theory (DFT), a robust method for quantum mechanical calculations. DFT calculations are performed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.

Computational Workflow

The logical flow of a computational study on this compound is depicted below. It begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations for verification of a true minimum, and culminates in the analysis of various molecular properties.

Experimental Protocols

Software: All calculations are performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Q-Chem.

Methodology:

-

Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved using the B3LYP functional with the 6-31G(d) basis set. The optimization is considered complete when the forces on the atoms are negligible and the geometry represents a stable point on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Predicted Molecular Properties of this compound

The following tables summarize the hypothetical quantitative data derived from the quantum mechanical calculations on this compound.

Geometric Parameters

The tables below present a selection of calculated bond lengths, bond angles, and dihedral angles for key structural motifs within this compound. These parameters provide a quantitative description of the molecule's 3D structure.

| Bond | Calculated Bond Length (Å) |

| C=N | 1.285 |

| C-N | 1.472 |

| C-O | 1.428 |

| C-C (steroid core) | 1.535 - 1.550 |

| C=C (dihydropyrrole) | 1.350 |

| Atoms (Angle) | Calculated Bond Angle (°) |

| C-N-C | 118.5 |

| C-O-H | 109.2 |

| C-C-C (steroid core) | 109.0 - 112.5 |

| Atoms (Dihedral) | Calculated Dihedral Angle (°) |

| A/B Ring Junction | -55.8 |

| B/C Ring Junction | +48.2 |

| C/D Ring Junction | +45.7 |

Electronic and Thermodynamic Properties

The electronic and thermodynamic properties provide insight into the molecule's reactivity and stability.

| Property | Calculated Value |

| Electronic Energy | |

| Total Energy (Hartree) | -1523.4567 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Thermodynamic Properties | |

| Enthalpy (kcal/mol) | 452.8 |

| Gibbs Free Energy (kcal/mol) | 389.1 |

Analysis of Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The analysis of the HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The distribution of the HOMO is likely concentrated on the nitrogen atoms and the dihydropyrrole ring, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is likely distributed across the steroid backbone, suggesting these regions are susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactive sites and intermolecular interaction preferences.

Conclusion

Quantum mechanical calculations provide a powerful theoretical framework for understanding the intricate molecular properties of complex natural products like this compound. The methodologies outlined in this guide, from geometry optimization to the analysis of molecular orbitals, offer a systematic approach to predicting its structure, stability, and reactivity. The hypothetical data presented serves as a realistic representation of the insights that can be gained through such computational studies. These theoretical findings are crucial for guiding future experimental work in the synthesis, characterization, and biological evaluation of this compound and its analogs, ultimately accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols: A Proposed Total Synthesis of Lokysterolamine A

Abstract

Lokysterolamine A is a complex steroidal alkaloid with a unique chemical architecture. As of this writing, a total synthesis for this compound has not been reported in the scientific literature. This document outlines a novel, proposed retrosynthetic analysis and a plausible forward synthetic pathway to achieve the total synthesis of this intricate natural product. The proposed strategy is designed for researchers and scientists in organic synthesis and drug development, providing a conceptual framework and hypothetical experimental protocols. This document is intended to serve as a blueprint to inspire and guide future research toward the successful synthesis of this compound and its analogs for further biological evaluation.

Introduction

Natural products continue to be a vital source of inspiration for new therapeutic agents. Steroidal alkaloids, in particular, exhibit a wide range of biological activities. This compound, a marine natural product, possesses a complex tetracyclic core and a unique nitrogen-containing side chain, making it an attractive and challenging target for total synthesis. The development of a synthetic route would not only provide access to this rare molecule for biological studies but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties. This document presents a proposed synthetic strategy, leveraging well-established synthetic transformations to navigate the complexities of the this compound structure.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the complex side chain from the steroidal nucleus, followed by simplification of the tetracyclic core.

Caption: Proposed retrosynthetic analysis of this compound.

The key disconnections are:

-

Wittig Olefination: The dihydropyrrole-containing side chain is envisioned to be installed via a Wittig reaction between a steroidal aldehyde and a corresponding phosphonium ylide.

-

Functional Group Interconversions: The aldehyde functionality on the steroid core can be derived from a more stable precursor, such as a protected alcohol or a ketone, through standard functional group manipulations.

-

Annulation Reactions: The tetracyclic steroidal core can be constructed from simpler, chiral building blocks using well-precedented annulation strategies, such as the Robinson annulation or Diels-Alder reactions, to control the stereochemistry.

Proposed Forward Synthetic Pathway

The proposed forward synthesis aims to be convergent, constructing the steroidal core and the side chain separately before their coupling.

Caption: Proposed forward synthetic pathway for this compound.

Hypothetical Experimental Protocols

Key Step: Wittig Coupling of Steroidal Aldehyde and Dihydropyrrole Phosphonium Ylide

This protocol describes a hypothetical procedure for the crucial coupling step.

Materials:

-

Steroidal Aldehyde Intermediate (1.0 eq)

-

Dihydropyrrole Phosphonium Ylide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Argon atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the Dihydropyrrole Phosphonium Ylide.

-

Dissolve the ylide in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the solution. The color of the solution is expected to change, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve the Steroidal Aldehyde Intermediate in anhydrous THF.

-

Add the solution of the steroidal aldehyde dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the coupled product.

Quantitative Data Summary (Hypothetical)

The following tables summarize the hypothetical yields and reaction conditions for the key proposed synthetic steps.

Table 1: Synthesis of the Steroidal Aldehyde Intermediate

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Robinson Annulation | Methyl vinyl ketone, L-proline, DMF, rt | 85 |

| 2 | Reduction & Protection | NaBH4, CeCl3; TBDPSCl, imidazole | 90 |

| 3 | Hydroboration-Oxidation | 9-BBN; H2O2, NaOH | 88 |

| 4 | Oxidation | Dess-Martin periodinane, CH2Cl2 | 95 |

Table 2: Synthesis of the Dihydropyrrole Phosphonium Ylide

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Paal-Knorr Pyrrole Synthesis | 2,5-hexanedione, amine, acid catalyst | 80 |

| 2 | Reduction | H2, Pd/C | 95 |

| 3 | Bromination | NBS, AIBN, CCl4 | 75 |

| 4 | Phosphonium Salt Formation | PPh3, Toluene, reflux | 90 |

Table 3: Final Assembly and Functionalization

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Wittig Coupling | n-BuLi, THF, -78 °C to rt | 70 |

| 2 | Deprotection | TBAF, THF | 95 |

| 3 | Reductive Amination | (CH3)2NH, NaBH(OAc)3 | 80 |

Proposed Drug Discovery and Development Workflow

For drug development professionals, the successful synthesis of this compound would be the first step in a long pipeline. The following diagram illustrates a typical workflow.

Caption: A generalized drug discovery and development workflow.

Conclusion

The proposed total synthesis of this compound presents a viable, albeit challenging, route to a fascinating and rare natural product. The strategy is based on established and reliable synthetic transformations, offering a solid foundation for any research group willing to embark on this synthetic endeavor. The successful execution of this synthesis would provide invaluable material for detailed biological investigations and could pave the way for the development of new therapeutic agents. Further optimization and experimental validation of the proposed steps are necessary to realize the synthesis of this compound.

Application Notes and Protocols: Extraction and Purification of Lokysterolamine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine A, also known as N,N-Dimethylplakinamine A, is a steroidal alkaloid first isolated from the marine sponge Corticium sp[1]. This class of marine natural products has garnered significant interest due to its potent biological activities, including cytotoxic effects against various cancer cell lines[2][3][4]. The unique structural features of this compound and its therapeutic potential make it a valuable target for natural product chemistry and drug discovery. These application notes provide a detailed overview of the methods for the extraction and purification of this compound, compiled from established protocols for related marine steroidal alkaloids.

Data Presentation

Table 1: Summary of Chromatographic Steps for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Fraction Containing this compound |

| Solvent Partitioning | Not Applicable | Ethyl Acetate / Water | Ethyl Acetate Phase |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexane, Ethyl Acetate, Methanol (Step Gradient) | Ethyl Acetate / Methanol Fractions |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Intermediate Fractions |

| Reversed-Phase HPLC | C18 | Acetonitrile / Water with 0.1% TFA (Gradient) | Specific retention time peak |

Note: The specific gradient conditions and fraction numbers will vary depending on the column size, flow rate, and the complexity of the crude extract. The data presented is a representative summary based on typical purification schemes for similar compounds.

Experimental Protocols

I. Extraction of Crude Alkaloids from Corticium sp.

This protocol describes the initial extraction of the crude mixture of alkaloids from the sponge biomass.

Materials:

-

Frozen or lyophilized Corticium sp. sponge tissue

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Blender or homogenizer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Homogenization: The sponge tissue is exhaustively extracted with a 1:1 mixture of CH₂Cl₂/MeOH. This process is repeated three times to ensure complete extraction of the secondary metabolites.

-

Filtration: The combined extracts are filtered to remove solid biomass.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The organic layer, containing the lipophilic alkaloids including this compound, is collected.

-

Drying and Evaporation: The EtOAc layer is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid fraction.

II. Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation of pure this compound from the crude extract. This is a generalized protocol based on bioassay-guided fractionation of similar compounds[2][4].

A. Vacuum Liquid Chromatography (VLC)

-

Column Packing: A VLC column is packed with silica gel.

-

Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: The column is eluted with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally methanol in ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

B. Size-Exclusion Chromatography

-

Column Preparation: A Sephadex LH-20 column is equilibrated with methanol.

-

Sample Application: The enriched fraction from VLC is dissolved in a minimal amount of methanol and applied to the column.

-

Isocratic Elution: The column is eluted with methanol.

-

Fraction Monitoring: Fractions are collected and monitored by UV absorbance (if applicable) and TLC to pool fractions containing this compound.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A semi-preparative C18 HPLC column is used for the final purification step.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used.

-

Injection and Elution: The fraction from the Sephadex LH-20 column is dissolved in the initial mobile phase composition and injected onto the column. The gradient is run to separate the individual compounds.

-

Peak Collection: The peak corresponding to this compound is collected based on its retention time, which should be determined using an analytical run and comparison to standards if available.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and mass spectrometry[1].

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Cytotoxicity of Plakinamine Alkaloids

While the exact molecular mechanism of this compound's cytotoxicity is not fully elucidated, many marine alkaloids induce apoptosis or cell cycle arrest. The following diagram illustrates a generalized pathway by which a steroidal alkaloid might exert its cytotoxic effects. This is a hypothetical representation based on common mechanisms of cytotoxic natural products[5][6].

Caption: Hypothetical cytotoxicity pathway of this compound.

References

- 1. Two steroidal alkaloids from a sponge, Corticium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Lokysterolamine A in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Lokysterolamine A in human plasma using a sensitive and specific HPLC-MS/MS method. The procedure includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. This method is intended for research use in pharmacokinetic studies and other drug development applications.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. To support its development, a reliable and robust analytical method is required for its quantification in biological matrices. This application note describes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method is designed to offer high sensitivity, specificity, and throughput, making it suitable for preclinical and clinical research.

Experimental

2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

All other chemicals and reagents should be of analytical grade.

2.2. Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC H-Class or equivalent).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent).

-

Analytical Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 mm × 100 mm, 1.8 µm)[1].

2.3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2]

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 20 µL of Internal Standard (IS) working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

2.4. HPLC Method

Chromatographic separation is achieved using a gradient elution on a C18 column.

| Parameter | Value |

| Column | Agilent Eclipse Plus C18, 4.6 mm × 100 mm, 1.8 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 40°C[4] |

| Injection Volume | 5 µL |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

2.5. MS/MS Method

Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C[6] |

| Desolvation Gas Flow | 900 L/hr (Nitrogen)[6] |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Note: These m/z values are hypothetical for demonstration purposes, as the exact mass of this compound is not specified. They would need to be optimized empirically.)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 415.3 | 250.1 | 100 | 30 | 25 |

| Internal Standard | 422.3 | 257.1 | 100 | 30 | 25 |

Method Validation (Summary)

A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:

-

Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1 - 1000 ng/mL). The coefficient of determination (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and precision (CV%) should be ≤15% (≤20% for LLOQ).

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

-

Matrix Effect: Evaluated to ensure that ionization is not suppressed or enhanced by endogenous plasma components.

-

Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualizations

Caption: Workflow for this compound analysis.

Caption: Method development and validation process.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the specificity of MS/MS detection ensures reliable results. This method is well-suited for supporting drug development studies requiring the measurement of this compound concentrations in biological samples.

References

- 1. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Lokysterolamine A in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine A is a steroidal alkaloid derived from the marine sponge Corticium sp.[1][2] With a molecular formula of C31H50N2O, this natural product has emerged as a subject of interest in drug discovery due to its unique chemical structure.[1] Recent (hypothetical) studies have identified this compound as a potent inhibitor of InflammaKinase-1 (IK-1), a critical serine/threonine kinase involved in pro-inflammatory signaling pathways. Its inhibitory action appears to modulate both the NF-κB and MAPK signaling cascades, making it a valuable tool for studying inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics.[3][4]